Ethyl 3-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
Ethyl 3-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a synthetic heterocyclic compound combining a benzofuropyrimidine core with a thioacetamido-benzoate ester side chain. The molecule features:
- Benzofuro[3,2-d]pyrimidin-4-one scaffold: A fused bicyclic system with a ketone group at position 3.
- 3-Propyl substituent: A short alkyl chain modulating lipophilicity.
- Thioacetamido linker: A sulfur-containing bridge connecting the core to the benzoate ester.
- Ethyl 3-substituted benzoate: An ester group at the meta position of the benzene ring, influencing solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 3-[[2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-3-12-27-22(29)21-20(17-10-5-6-11-18(17)32-21)26-24(27)33-14-19(28)25-16-9-7-8-15(13-16)23(30)31-4-2/h5-11,13H,3-4,12,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUIRMPHGWCBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other benzofuro[3,2-d]pyrimidin compounds, it may interact with its targets through a similar mechanism, which involves the formation of stable complexes with target proteins, leading to modulation of their activity.
Biochemical Pathways
Benzofuro[3,2-d]pyrimidin compounds are known to be involved in a variety of biochemical reactions. These may include interactions with various enzymes and receptors, leading to changes in cellular signaling pathways. The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context.
Biological Activity
Ethyl 3-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a compound with potential therapeutic applications, particularly in oncology and neuropharmacology. Its structure suggests a complex interaction profile that may influence various biological pathways. This article synthesizes available research on its biological activity, including anticancer properties and potential effects on neurotransmitter systems.
Chemical Structure and Properties
The compound features a benzofuro-pyrimidine core, which is known for its biological activity. The presence of a thioacetamido group may enhance its interaction with biological targets.
Biological Activity Overview
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Anticancer Activity :
- Studies indicate that benzofuro-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and L363 cells. The mechanism often involves the inhibition of specific kinases such as Polo-like kinase 1 (Plk1), which is crucial for cell division and proliferation .
Compound IC50 (µM) Target Ethyl 3-(2-((4-oxo-3-propyl...) 1.49 - 2.94 Plk1 Similar Benzofuro Derivative 0.5 - 1.0 Various Cancer Lines -
Neuropharmacological Effects :
- There is emerging evidence that compounds with similar structures can modulate serotonin receptors, particularly the 5-HT6 subtype, which is implicated in cognitive functions and metabolic processes. This modulation could provide insights into potential treatments for obesity and cognitive disorders .
The primary mechanism of action for ethyl 3-(2-((4-oxo-3-propyl...) appears to be through the inhibition of key enzymes involved in cell cycle regulation. Inhibition of Plk1 leads to mitotic arrest and subsequent apoptosis in cancer cells. The thio group may also facilitate interactions with thiol-containing biomolecules, enhancing cellular uptake and efficacy .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, three structurally related compounds are analyzed (Table 1):
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Core Structure Differences: The benzofuropyrimidine core in the target compound contains an oxygen atom in the fused ring system, which may improve solubility compared to thienopyrimidine analogs (sulfur-containing cores) . Thienopyrimidine derivatives (e.g., CAS 61261-98-1) are associated with stronger π-π stacking interactions in enzyme binding pockets, as seen in kinase inhibition assays .
Substituent Effects: The 3-propyl group in the target compound increases lipophilicity (predicted logP ~3.5) relative to the 3-methyl and 7-phenyl groups in ’s analog, which may affect bioavailability . 7-Phenyl substitution in thienopyrimidines correlates with enhanced target affinity in published kinase inhibitor models but raises synthetic complexity .
Ester position (meta vs. ortho/para) influences steric interactions: the 3-substituted benzoate in the target compound balances solubility and steric accessibility .
Q & A
Q. How can degradation pathways be characterized to improve formulation stability?
- Methodology :
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) or acidic/basic hydrolysis (0.1M HCl/NaOH, 70°C).
- Mass Spectrometry : Identify major degradation products (e.g., benzoic acid derivatives via ester hydrolysis) and propose fragmentation pathways .
- Mitigation : Lyophilization under inert atmosphere (N₂) reduces oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
